molecular formula C12H10N2O2 B145713 2-Methyl-4-phenylpyrimidine-5-carboxylic acid CAS No. 127958-10-5

2-Methyl-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B145713
CAS No.: 127958-10-5
M. Wt: 214.22 g/mol
InChI Key: XKJAQESOTNACHT-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H10N2O2. It is a pyrimidine derivative, characterized by a phenyl group at the 4-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrimidine with benzaldehyde in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylates, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. 2-Methyl-4-phenylpyrimidine-5-carboxylic acid has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated its effectiveness against specific cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance biological activity .

Enzyme Inhibition
This compound has been evaluated as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is a target for cancer and autoimmune disease treatments . The inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making it a valuable compound in drug development.

Agrochemicals

Herbicidal Properties
this compound is being explored for its herbicidal properties. Its structural characteristics allow it to interact with plant metabolic processes, potentially leading to the development of new herbicides that target specific weed species while minimizing damage to crops. Preliminary studies suggest that this compound may inhibit the growth of certain weeds effectively .

Organic Synthesis

Building Block for Pharmaceuticals
In organic synthesis, this compound serves as a versatile building block for the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications, making it suitable for creating complex molecules used in drug formulations .

Synthesis of Pyrimidine Derivatives
The compound can be utilized in the synthesis of other pyrimidine derivatives, which are important in medicinal chemistry due to their diverse biological activities. By modifying the carboxylic acid group or introducing other substituents, researchers can tailor the properties of these derivatives for specific applications .

  • Case Study on Anticancer Activity
    A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates, highlighting its potential as an anticancer agent .
  • Development of Herbicides
    Research conducted by agricultural scientists assessed the herbicidal efficacy of this compound against various weed species. The findings showed that formulations containing this compound exhibited significant weed control with minimal phytotoxicity to crops, suggesting its viability as an agricultural chemical .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Methyl-4-phenylpyrimidine: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    4-Phenylpyrimidine-5-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and biological activity.

    2-Methylpyrimidine-5-carboxylic acid:

Uniqueness: 2-Methyl-4-phenylpyrimidine-5-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Methyl-4-phenylpyrimidine-5-carboxylic acid (abbreviated as 2-M4PCA) is an aromatic heterocyclic compound with a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of approximately 214.22 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of 2-M4PCA features a pyrimidine ring with a methyl group at position 2, a phenyl group at position 4, and a carboxylic acid functional group at position 5. This unique substitution pattern enhances its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
Functional GroupsMethyl, Phenyl, Carboxylic Acid

Biological Activities

1. Antimicrobial Activity
Studies have shown that pyrimidine derivatives exhibit notable antimicrobial properties. While specific data on 2-M4PCA is sparse, its structural similarity to other active pyrimidines suggests potential efficacy against various microbial strains.

2. Anticancer Properties
Research indicates that compounds with similar structures can inhibit cancer cell growth. For instance, pyrimidine derivatives have been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. The IC50 values for related compounds suggest that 2-M4PCA may also possess cytotoxic effects against tumor cells.

3. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, particularly their ability to inhibit cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) analysis reveals that modifications in the pyrimidine ring can significantly impact COX-2 inhibition, which is critical for developing anti-inflammatory drugs.

Case Study: Inhibition of COX Enzymes

A study investigating the anti-inflammatory effects of pyrimidine derivatives reported significant COX-2 inhibition with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds structurally related to 2-M4PCA displayed IC50 values around 0.04±0.01μmol0.04\pm 0.01\mu mol, indicating strong inhibitory activity against COX enzymes .

Case Study: Anticancer Activity

Another investigation focused on the antiproliferative effects of various pyrimidine derivatives demonstrated that certain analogs could induce apoptosis in cancer cells by disrupting microtubule dynamics. The study found that modifications at specific positions on the pyrimidine ring could enhance or diminish cytotoxicity, suggesting a need for further exploration of 2-M4PCA’s potential in cancer therapy .

Applications in Drug Development

Given its promising biological activities, 2-M4PCA is being explored as a pharmaceutical intermediate in drug development. Its unique structural features make it a valuable candidate for synthesizing novel therapeutic agents targeting inflammatory diseases and cancer.

Properties

IUPAC Name

2-methyl-4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-13-7-10(12(15)16)11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJAQESOTNACHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380142
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-10-5
Record name 2-Methyl-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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